molecular formula C19H19FN2O4 B3965607 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3965607
M. Wt: 358.4 g/mol
InChI Key: SVRHGSYHHZAPCX-UHFFFAOYSA-N
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Description

1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C19H19FN2O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13288525 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-21(2)9-10-22-16(12-6-3-4-7-13(12)20)15(18(24)19(22)25)17(23)14-8-5-11-26-14/h3-8,11,16,24H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRHGSYHHZAPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has been the subject of various studies due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure

The compound features a unique structure that includes a pyrrolidine core substituted with dimethylamino, fluorophenyl, and furoyl groups. The presence of these functional groups is believed to contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in cancer and antimicrobial pathways. Research indicates that it may function as an inhibitor for certain enzymes and receptors involved in cell proliferation and survival. The fluorophenyl group enhances binding affinity to biological targets, while the furoyl moiety may influence its pharmacokinetics.

Biological Activities

Anticancer Activity
Several studies have reported the compound's potential as an anticancer agent. A notable study screened a library of compounds on multicellular spheroids and identified this compound as exhibiting significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro assays indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile. The proposed mechanism involves disruption of bacterial membrane integrity and interference with metabolic processes.

Case Studies

  • Anticancer Screening : In a study published in 2019, researchers evaluated the compound's efficacy against several cancer types using spheroid models. Results showed that it effectively reduced viability in cancer cells while sparing normal cells, indicating selective toxicity .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties where the compound was tested against Staphylococcus aureus and Escherichia coli. The results revealed minimum inhibitory concentrations (MICs) indicating potent activity comparable to standard antibiotics.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar pyrrolidine derivatives:

Compound NameStructureBiological Activity
1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-oneSimilar structure with methoxy substitutionModerate anticancer activity but less potent than the primary compound
1-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2-oneLacks dimethylamino groupLower efficacy in antimicrobial tests

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

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